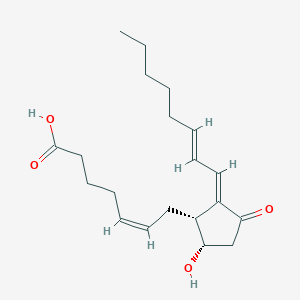
15-脱氧-Δ12,14-前列腺素 D2
描述
15-deoxy-Delta12,14-Prostaglandin D2 (15d-PGJ2) is a highly unsaturated cyclopentenone prostaglandin and an endogenous ligand for the nuclear peroxysome proliferator-activated receptor-gamma (PPAR). It has been identified to have novel binding sites in the neuronal plasma membranes of the cerebral cortex, which are distinct from its nuclear receptor sites. These binding sites are implicated in the induction of neuronal cell death, suggesting a potential role in neurodegenerative processes .
Synthesis Analysis
The synthesis of 15d-PGJ2 has been achieved through various methods. One approach involves an 11-step process starting from a known alcohol, utilizing an asymmetric Rh-catalyzed cycloisomerization of ene-ynone, followed by olefin isomerization . Another method reports an enantioselective synthesis beginning with enantiopure 3-oxodicyclopentadiene, which is prepared by a lipase-mediated kinetic resolution. This method includes a three-component coupling and a retro-Diels-Alder reaction to establish the C8 stereochemistry with high enantioselectivity, followed by stereoretentive olefin metathesis and Pinnick oxidation to yield 15d-PGJ2 . Additionally, a total synthesis has been reported that confirms the stereochemistry at C14 using a silicon-tethered allenic [2 + 2 + 1] cycloaddition reaction . Another synthetic approach utilizes Corey (±)-lactone diol, leading to the synthesis of a prostaglandin derivative with leaving groups that are eliminated by an organic base .
Molecular Structure Analysis
The molecular structure of 15d-PGJ2 is characterized by a cyclopentenone core with a highly unsaturated side chain. The stereochemistry at C14 has been a subject of study and has been unambiguously assigned through synthetic methods . The enantioselective syntheses that have been developed ensure the production of 15d-PGJ2 with high enantiopurity, which is crucial for its biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 15d-PGJ2 are complex and require precise control over the stereochemistry. Key reactions include cycloisomerization, olefin isomerization, lipase-mediated kinetic resolution, three-component coupling, retro-Diels-Alder reaction, olefin metathesis, and Pinnick oxidation. These reactions contribute to the formation of the prostaglandin skeleton and the establishment of the correct stereochemistry .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 15d-PGJ2 are not detailed in the provided papers, its reactivity and interaction with biological systems suggest that it is lipophilic and capable of crossing cell membranes to reach intracellular receptors. Its affinity for novel binding sites in neuronal plasma membranes and its ability to induce apoptosis at micromolar concentrations indicate that it has significant biological potency .
科学研究应用
PPARγ 激活和基因转录调节
15-脱氧-Δ12,14-前列腺素 J2 (15d-PGJ2) 已被确认为核过氧化物酶体增殖物激活受体-γ (PPARγ) 的天然配体。已知这种相互作用会显着影响基因转录。它通过共价添加改变转录因子和信号分子的功能,促成各种生物反应。然而,引发这些反应所需的 15d-PGJ2 浓度引发了对其生理相关性的质疑,表明体内 15d-PGJ2 水平可能远低于产生这些影响所需的水平 (Powell, 2003)。
凋亡和抗增殖作用
15d-PGJ2 对细胞增殖和凋亡表现出显着影响。例如,在 ECV304 内皮细胞中,发现 15d-PGJ2 以剂量依赖性方式诱导凋亡。这种凋亡诱导与 NF-κB 和 AP-1 DNA 结合活性的抑制、c-myc 下调、Gadd45 和 p53 上调以及 p38 激酶激活有关。这些发现表明 15d-PGJ2 作为过氧化物酶体增殖物激活受体 γ 配体的潜力,能够通过不同的机制抑制增殖并诱导凋亡 (Yu-gang Dong et al., 2004)。
新型结合位点和神经元效应
研究发现了 15d-PGJ2 在大脑皮层神经元质膜中的新型结合位点。这些位点参与神经元细胞死亡的诱导,特别是通过凋亡。该研究强调了 PGD2 及其代谢物的神经毒性效力,突出了这些新型结合位点在介导 15d-PGJ2 诱导的神经元凋亡中的重要性 (Yagami et al., 2003)。
肝癌细胞和凋亡诱导
15d-PGJ2 也已被证明可以诱导人肝癌细胞凋亡。它激活半胱天冬酶,这是细胞凋亡执行阶段的关键酶。该研究表明,PPARγ 在人肝癌细胞系中表达,用 15d-PGJ2 处理通过半胱天冬酶激活诱导凋亡来抑制这些细胞的生长 (Date et al., 2003)。
属性
IUPAC Name |
(Z)-7-[(1R,2E,5S)-5-hydroxy-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-9-12-16-17(19(22)15-18(16)21)13-10-7-8-11-14-20(23)24/h6-7,9-10,12,17,19,22H,2-5,8,11,13-15H2,1H3,(H,23,24)/b9-6+,10-7-,16-12+/t17-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGBPWLPAUHDTI-PLGLXCLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/1\[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15-deoxy-Delta12,14-Prostaglandin D2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



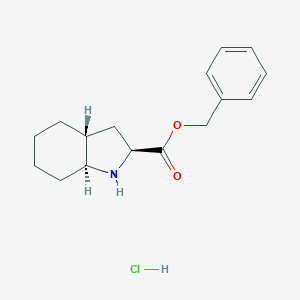


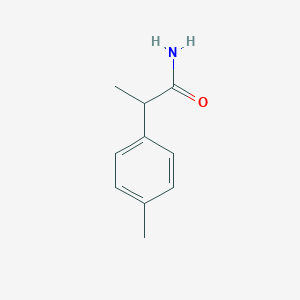

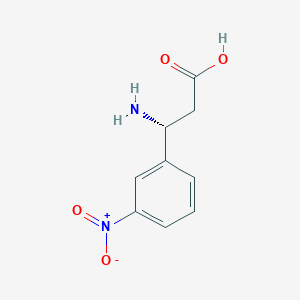


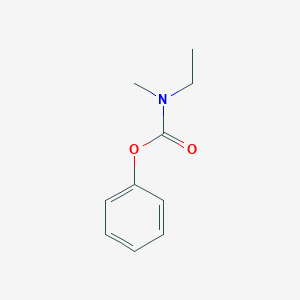




![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)